5-acetamido-2-[1-[3-acetamido-6-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
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Overview
Description
The compound 5-acetamido-2-[1-[3-acetamido-6-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex organic molecule with significant biological and chemical properties. This compound is characterized by multiple acetamido groups, hydroxyl groups, and carboxylic acid functionalities, making it a highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the formation of acetamido groups. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically occur under mild to moderate conditions, with specific solvents and temperatures tailored to each reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido groups can form hydrogen bonds with amino acid residues in proteins, while the hydroxyl and carboxylic acid groups can participate in electrostatic interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-acetylglucosamine: A monosaccharide derivative with similar acetamido and hydroxyl functionalities.
Chitin: A polysaccharide composed of N-acetylglucosamine units, with structural similarities to the compound.
Hyaluronic acid: A glycosaminoglycan with repeating disaccharide units containing acetamido and carboxyl groups.
Uniqueness
The uniqueness of this compound lies in its highly functionalized structure, which allows for diverse chemical reactivity and biological interactions. Its multiple acetamido, hydroxyl, and carboxylic acid groups provide a versatile platform for various applications in research and industry.
Properties
Molecular Formula |
C44H70N4O33 |
---|---|
Molecular Weight |
1183.0 g/mol |
IUPAC Name |
5-acetamido-2-[1-[3-acetamido-6-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C44H70N4O33/c1-13(53)45-26(17(57)5-18(58)38(68)69)34(67)31(64)23(10-50)76-42(39(70)71)7-20(60)28(47-15(3)55)36(80-42)33(66)25(12-52)78-44(41(74)75)8-21(61)29(48-16(4)56)37(81-44)32(65)24(11-51)77-43(40(72)73)6-19(59)27(46-14(2)54)35(79-43)30(63)22(62)9-49/h17,19-37,49-52,57,59-67H,5-12H2,1-4H3,(H,45,53)(H,46,54)(H,47,55)(H,48,56)(H,68,69)(H,70,71)(H,72,73)(H,74,75) |
InChI Key |
JQRLGFGDWUSYIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C2C(C(CC(O2)(C(=O)O)OC(CO)C(C3C(C(CC(O3)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O |
Origin of Product |
United States |
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